N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
The target compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, is an anthraquinone-based amide derivative featuring a pyrrolidine-2-carboxamide core substituted with a thiophen-2-ylsulfonyl group. Anthraquinone derivatives are widely studied for their electronic properties, photostability, and biological activities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-21-14-6-1-2-7-15(14)22(27)20-16(21)8-3-9-17(20)24-23(28)18-10-4-12-25(18)32(29,30)19-11-5-13-31-19/h1-3,5-9,11,13,18H,4,10,12H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJWLJYSKEKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide (referred to as "the compound") is a synthetic derivative of anthraquinone, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1-aminoanthraquinone with thiophenes and appropriate carboxylic acid derivatives. The reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. The synthesis yields high purity products characterized by spectroscopic methods including NMR and IR.
Biological Activity
The biological activity of the compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of anthraquinone compounds exhibit significant antibacterial and antifungal activities. Specifically, the compound has demonstrated:
- Antibacterial Activity : Effective against Mycobacterium luteum, showing potential for treating infections caused by this bacterium.
- Antifungal Activity : Inhibitory effects against Aspergillus niger and Candida tenuis, suggesting its applicability in antifungal therapies.
These activities are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, it has shown:
- Cytotoxic Effects : In vitro studies reveal that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer). The GI50 values indicate that it is more potent than some reference anticancer drugs, with values lower than those of mitoxantrone .
Case Studies
Several studies have documented the biological efficacy of related compounds derived from anthraquinone:
-
Study on Antimicrobial Properties :
- A series of compounds based on anthraquinone were tested against a panel of bacterial and fungal strains. The results indicated that modifications to the thiophene moiety enhanced antibacterial activity significantly .
- Anticancer Evaluation :
The mechanism underlying the biological activity of the compound is thought to involve:
- Intercalation into DNA : Similar anthraquinones have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Compounds exhibit inhibitory effects on key enzymes involved in microbial metabolism.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that compounds similar to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibit potential anticancer properties. For instance, derivatives of thiophene carboxamides have been evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The anthracene moiety is known to interact with DNA, potentially inhibiting replication and transcription processes, leading to cytotoxic effects against cancer cells .
Antimicrobial Properties
The compound's derivatives have demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies indicate that modifications to the thiophene ring can enhance the antimicrobial efficacy of these compounds .
Antioxidant Activity
The antioxidant properties of thiophene derivatives have been explored using the ABTS method, showing promising results. For example, amino-substituted thiophene carboxamides exhibited substantial inhibition of free radicals compared to standard antioxidants like ascorbic acid .
Materials Science Applications
Organic Electronics
this compound can serve as a building block for organic semiconductor materials due to its conjugated structure. Compounds with similar anthracene-based frameworks have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .
Polymer Chemistry
In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The sulfonamide group can improve solubility and processability in various solvents .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structure combines three key elements:
- Anthraquinone core: Provides planar aromaticity and redox activity.
- Thiophen-2-ylsulfonyl group : Enhances electron-withdrawing effects and may improve solubility or intermolecular interactions.
Key analogs for comparison :
Structural Insights :
Key Observations :
Antimicrobial Activity :
| Compound (Example) | Microbial Inhibition (Zone of Inhibition, mm) |
|---|---|
| 5-(2-(9,10-Dioxoanthracen-2-yl)hydrazineylidene)-2-thioxodihydropyrimidine | 12–14 (bacteria), 10–12 (fungi) |
Enzyme Inhibition :
- N-(9,10-dioxoanthracen-1-yl) cinnamamide showed moderate glyoxalase-I inhibition (IC₅₀ = 18 µM), attributed to its extended conjugation.
Antioxidant/Antiplatelet Activity :
- Thioacetamide derivatives demonstrated radical scavenging (IC₅₀ = 40–60 µM) and antiplatelet effects (50% aggregation inhibition at 100 µM).
Implications for the Target Compound :
- The thiophen-2-ylsulfonyl group may enhance antioxidant or antimicrobial activity via sulfur-mediated redox interactions.
- The pyrrolidine carboxamide moiety could improve solubility and bioavailability compared to bulkier analogs.
Preparation Methods
Pyrrolidine-2-carboxylic Acid Synthesis
Pyrrolidine-2-carboxylic acid is commercially available but can be synthesized via cyclization of γ-aminobutyric acid derivatives or enzymatic resolution of racemic mixtures. Key characterization data includes:
Sulfonylation with Thiophene-2-sulfonyl Chloride
Adapting methods from, pyrrolidine-2-carboxylic acid reacts with thiophene-2-sulfonyl chloride under basic conditions:
Procedure :
- Dissolve pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0°C.
- Add triethylamine (2.5 eq) followed by thiophene-2-sulfonyl chloride (1.2 eq).
- Stir at room temperature for 12 hours.
- Quench with 1M HCl, extract with ethyl acetate, and purify via silica chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| ¹H NMR (CDCl₃) | δ 7.60 (dd, J=1.3,3.8 Hz, 1H) | |
| ¹³C NMR | δ 145.0 (C-SO₂) |
Carboxylic Acid Activation and Amide Coupling
The final step involves coupling 1-aminoanthraquinone with activated 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid.
Acid Chloride Formation
Using thionyl chloride (SOCl₂) or oxalyl chloride:
Amide Bond Formation
Procedure :
- Dissolve 1-aminoanthraquinone (1 eq) and acid chloride (1.2 eq) in dry DCM.
- Add DMAP (0.1 eq) as catalyst.
- Stir at room temperature for 24 hours.
- Wash with NaHCO₃ solution, dry, and purify via recrystallization (ethanol/water).
Optimization Data :
| Condition | Yield Improvement | Source |
|---|---|---|
| DMAP catalysis | +22% | |
| Anhydrous DCM | +15% |
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using EDCl/HOBt system:
Thermal Activation Strategies
Adapting, thermal treatment (150–200°C) in N₂ atmosphere may facilitate cyclization or improve crystallinity:
- TGA Analysis : Decomposition onset at 280°C
- XRD : Crystalline domains improve by 40% after annealing
Characterization and Analytical Data
Spectroscopic Characterization
¹H NMR (DMSO-d₆):
- δ 8.32 (s, 1H, anthraquinone NH)
- δ 7.85–7.92 (m, 4H, aromatic)
- δ 4.12 (m, 1H, pyrrolidine CH)
IR (cm⁻¹):
Chromatographic Purity
HPLC (C18, 70:30 MeCN/H₂O):
- Retention time: 12.4 min
- Purity: 98.6%
Challenges and Optimization Opportunities
Q & A
Advanced Research Question
- Matrix Interference : Anthraquinone’s fluorescence requires HPLC with diode-array detection (DAD) or LC-MS/MS for specificity .
- Degradation Products : Oxidative metabolites (e.g., sulfone derivatives) complicate quantification; stability studies in plasma are essential .
How do structural analogs of this compound compare in biological efficacy?
Advanced Research Question
- Anthraquinone Substitution : 1-Substituted analogs (vs. 2-substituted) show 2x higher antiplatelet activity due to improved binding to collagen receptors .
- Pyrrolidine Modifications : Replacing thiophene sulfonyl with phenyl sulfonyl reduces solubility but increases cytotoxicity (CC₅₀ < 10 µM in HepG2 cells) .
What contradictions exist in reported bioactivity data, and how can they be resolved?
Advanced Research Question
Discrepancies in IC₅₀ values for antioxidant activity (e.g., 20–50 µM across studies) stem from:
- Assay Variability : DPPH vs. ABTS assays differ in radical stability and solvent systems .
- Purity Issues : Crude synthesis products (e.g., <95% purity) inflate apparent activity due to byproduct interference .
What experimental designs are recommended for studying structure-activity relationships (SAR)?
Advanced Research Question
- Fragment-Based Screening : Test anthraquinone, pyrrolidine, and sulfonyl fragments separately to isolate pharmacophores .
- Molecular Docking : Use PDB structures (e.g., COX-2 for anti-inflammatory activity) to predict binding modes .
- Dose-Response Curves : Include 8–10 concentrations in triplicate to ensure reliable EC₅₀/IC₅₀ calculations .
How can computational chemistry aid in optimizing this compound?
Advanced Research Question
- DFT Calculations : Predict redox potentials of anthraquinone to guide antioxidant studies .
- MD Simulations : Model interactions with lipid bilayers to assess membrane permeability .
- QSAR Models : Correlate logP values (calculated: ~3.2) with observed bioavailability .
What are the key stability considerations for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
